molecular formula C26H27N3O2 B2832858 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one CAS No. 2319717-80-9

6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one

Cat. No. B2832858
CAS RN: 2319717-80-9
M. Wt: 413.521
InChI Key: IWGCJMABHRJAFV-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays an important role in the regulation of neuronal activity. Inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels in the brain, which has been shown to have potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one involves the inhibition of GABA-AT, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal activity. Increased GABA levels in the brain can lead to a reduction in neuronal activity, which may underlie the anticonvulsant, anxiolytic, and analgesic effects of 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one.
Biochemical and Physiological Effects
6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on GABA levels in the brain, 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one has been shown to increase the levels of other neurotransmitters, such as dopamine and norepinephrine, in certain brain regions. This suggests that 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one may have broader effects on neuronal activity beyond its inhibition of GABA-AT.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one for use in scientific research is its high potency and selectivity for GABA-AT. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one is its poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the effects of long-term administration of 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one on neuronal function and behavior are not well understood and require further investigation.

Future Directions

There are a number of potential future directions for research on 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one. One area of interest is the development of 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one analogs with improved solubility and pharmacokinetic properties. Additionally, further research is needed to better understand the long-term effects of 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one on neuronal function and behavior. Finally, there is interest in exploring the potential therapeutic applications of 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and cognitive impairment.

Synthesis Methods

The synthesis of 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one involves a series of chemical reactions starting with the reaction of 4-phenylphenylacetic acid with piperidine to form 1-[2-(4-phenylphenyl)acetyl]piperidine. This compound is then reacted with 6-cyclopropyl-3-pyridazinone in the presence of a base to form 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one. The synthesis of 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Research has shown that 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one has anticonvulsant, anxiolytic, and analgesic properties, making it a promising candidate for the treatment of epilepsy, anxiety, and pain. Additionally, 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury, suggesting that it may have potential as a cognitive enhancer.

properties

IUPAC Name

6-cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c30-25-13-12-24(22-10-11-22)27-29(25)23-14-16-28(17-15-23)26(31)18-19-6-8-21(9-7-19)20-4-2-1-3-5-20/h1-9,12-13,22-23H,10-11,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGCJMABHRJAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)CC4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2-{[1,1'-Biphenyl]-4-yl}acetyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one

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